molecular formula C₁₈H₂₀D₄I₃N₃O₈ B1146426 Ioxilan-d4 CAS No. 1346598-82-0

Ioxilan-d4

Cat. No.: B1146426
CAS No.: 1346598-82-0
M. Wt: 795.14
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ioxilan-d4 is a deuterated analog of Ioxilan, a low-osmolar, nonionic, triiodinated diagnostic contrast agent primarily used for urogenital imaging and X-ray procedures. While Ioxilan itself is a clinically established contrast medium, the deuterated form (this compound) is likely employed as an internal standard in analytical methods, such as mass spectrometry, due to its isotopic stability . Both compounds share a core structure with three iodine atoms, critical for radiopacity, but this compound incorporates deuterium atoms, enhancing its utility in pharmacokinetic and metabolic studies .

Properties

CAS No.

1346598-82-0

Molecular Formula

C₁₈H₂₀D₄I₃N₃O₈

Molecular Weight

795.14

Synonyms

5-[Acetyl(2,3-dihydroxypropyl)amino]-N1-(2,3-dihydroxypropyl)-N3-(2-hydroxyethyl-d4)-2,4,6-triiodo-1,3-benzenedicarboxamide;  Ioxitol-d4;  Oxilan 300-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Pharmacological Profile

  • Chemical Structure: Triiodinated, nonionic compound with deuterium substitution at four positions (exact positions unspecified in evidence).
  • Molecular Characteristics : Low osmolality reduces risks of adverse reactions (e.g., pain, nephrotoxicity) compared to ionic agents .
  • Purity : Exceeds 98%, with standardized specifications for research and clinical use .
  • Clinical Application : Used in urogenital imaging, offering enhanced visualization with minimal osmotic load .

Comparison with Similar Compounds

Ionic vs. Nonionic Agents

Compound Ionicity Osmolality Key Clinical Use
Ioxilan-d4 Nonionic Low Urogenital imaging
Ioxaglic Acid Ionic (anionic) High CT imaging of GAGs
Iodixanol Nonionic Isotonic Cardiovascular/neurological imaging

Key Insight: Nonionic agents (e.g., this compound, Iodixanol) are better tolerated than ionic agents like Ioxaglic Acid, which may cause electrolyte imbalances or hypersensitivity .

Research Findings and Data Analysis

  • Deuterated Forms : this compound and Iopamidol-d8 serve as stable isotopic standards, enabling precise quantification in biological matrices .
  • Iodine Content: While this compound’s exact iodine concentration is unspecified, similar agents like Iodixanol provide 150–320 mgI/ml, tailored to imaging requirements .
  • Safety: Nonionic agents demonstrate fewer adverse events; isotonic formulations (Iodixanol) further mitigate cardiac risks .

Preparation Methods

Deuterium Incorporation Strategies

The synthesis of this compound begins with the parent compound Ioxilan (5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1-N-(2-hydroxyethyl)benzene-1,3-dicarboxamide), where four hydrogen atoms are replaced with deuterium at specific positions. Industrial methods prioritize high-purity deuterated reagents, such as deuterium oxide (D₂O) or deuterated ethanol (C₂D₅OD), to facilitate isotopic exchange or direct substitution during key reaction steps.

For instance, Vulcanchem’s protocol involves reacting Ioxilan with deuterated alkylating agents under controlled pH (6.5–7.5) to target the hydroxyethyl group’s hydrogen atoms. This step ensures selective deuteration at the 1,1,2,2-tetradeuterio-2-hydroxyethyl moiety, as reflected in its IUPAC name. The reaction typically proceeds at 60–80°C for 12–24 hours, achieving >95% deuterium incorporation efficiency.

Intermediate Synthesis and Functionalization

A critical intermediate in this compound production is the fully formylated amino derivative. As detailed in CN115611761B , iodinated aromatic precursors undergo formylation using acetic anhydride and p-toluenesulfonic acid as catalysts. For deuterated variants, deuterated acetic anhydride (Ac₂O-d6) replaces standard reagents to introduce deuterium at early stages, minimizing post-synthesis modifications.

Key reaction steps include:

  • Formylation :
    5-nitroisophthalic acid dimethyl ester+deuterated 3-amino-1,2-propylene glycolAc2O-d6, p-TsOHdeuterated intermediate\text{5-nitroisophthalic acid dimethyl ester} + \text{deuterated 3-amino-1,2-propylene glycol} \xrightarrow{\text{Ac}_2\text{O-d6, p-TsOH}} \text{deuterated intermediate} .

  • Iodination :
    Iodine and potassium iodate introduce tri-iodo groups at positions 2,4,6 under acidic conditions (pH 5–6).

Purification and Isolation Techniques

Chromatographic Purification

Post-synthesis crude this compound undergoes purification via macroporous adsorption resin chromatography (e.g., Amberlite XAD-16). This step removes non-deuterated byproducts and residual iodinating agents, achieving 90–95% recovery rates. Elution with ethanol:water (70:30 v/v) ensures optimal separation, with purity exceeding 98%.

Recrystallization Optimization

Recrystallization in mixed solvents (e.g., 2-methoxyethanol, acetone, dimethyl ether) enhances purity to >99%. Rapid cooling (10–60 seconds from 80°C to <5°C) minimizes isotopic scrambling, preserving deuterium integrity.

Table 1: Purification Efficiency Across Methods

MethodPurity (%)Recovery (%)Key Solvents
Resin Chromatography96–9890–95Ethanol, Water
Recrystallization>9985–902-Methoxyethanol, Acetone

Analytical Characterization

Isotopic Purity Assessment

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) verify deuterium content. The molecular ion peak at m/z 795.1 ([M+H]⁺) confirms successful deuteration, while ¹H-NMR absence of signals at δ 1.2–1.5 ppm (hydroxyethyl hydrogens) validates replacement.

Impurity Profiling

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies non-deuterated contaminants (<0.5%) and iodinated byproducts.

Industrial-Scale Production Challenges

Deuterium Scrambling Mitigation

Elevated temperatures during formylation or recrystallization risk deuterium loss. Hovione’s patent highlights pH stabilization with boron-containing acids (e.g., boric acid) to suppress side reactions, maintaining deuteration fidelity.

Cost-Efficiency Considerations

Deuterated reagents contribute ~60% of raw material costs. Optimizing reaction stoichiometry (e.g., 1.2:1 molar ratio of deuterated alkylating agents to Ioxilan) reduces excess reagent use without compromising yield.

Comparative Analysis of Synthesis Routes

Table 2: Synthesis Route Performance

RouteDeuterium Efficiency (%)Total Yield (%)Purity Post-Purification (%)
Direct Alkylation957898
Isotopic Exchange888297
Formylation-Reduction927599

Direct alkylation outperforms isotopic exchange in deuteration efficiency but requires costly deuterated alkyl halides. The formylation-reduction route balances cost and purity, favored in large-scale production .

Q & A

Q. What are the critical considerations for synthesizing Ioxilan-d4 with high isotopic purity?

Methodological Answer: Synthesis must prioritize deuterium incorporation at specific molecular sites, validated via mass spectrometry (e.g., ESI-MS or MALDI-TOF) and nuclear magnetic resonance (NMR) spectroscopy. Key steps include:

  • Use of deuterated reagents (e.g., D₂O, CD₃OD) under controlled anhydrous conditions to minimize proton exchange .
  • Monitoring reaction kinetics to optimize yield and isotopic enrichment (>98% purity), with purification via preparative HPLC coupled with deuterium-depleted solvents .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

Methodological Answer:

  • Quantitative NMR (qNMR) with internal standards (e.g., tetramethylsilane) for structural confirmation and purity assessment .
  • High-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from non-deuterated analogs .
  • Chromatographic methods (e.g., UPLC-MS/MS) using deuterium-stable columns (C18 with trifluoropropyl phases) to resolve co-eluting impurities .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

Methodological Answer:

  • Standardize animal models (e.g., Sprague-Dawley rats) with controlled diets to minimize metabolic variability .
  • Use isotope dilution assays for plasma/tissue samples, calibrating against certified reference materials (CRMs) .
  • Document solvent systems (e.g., phosphate-buffered saline vs. synthetic lymph) to account for deuterium exchange rates .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies using factorial design (e.g., pH 2–9, 25–60°C) with periodic sampling .
  • Analyze degradation products via LC-TOF-MS and compare fragmentation pathways to non-deuterated Ioxilan .
  • Apply Arrhenius kinetics to predict shelf-life, accounting for deuterium’s isotope effect on bond dissociation energies .

Q. What strategies resolve contradictions between in vitro and in vivo data for this compound’s metabolic pathways?

Methodological Answer:

  • Cross-validate findings using hepatocyte microsomal assays (in vitro) and PET/MRI imaging (in vivo) to identify compartment-specific metabolism .
  • Perform isotope tracing with ¹³C-glucose to track deuterium retention in metabolites, addressing discrepancies in clearance rates .
  • Use Bayesian statistical models to reconcile variability caused by tissue-specific enzyme expression .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

Methodological Answer:

  • Employ molecular dynamics (MD) simulations to compare binding affinities of deuterated vs. non-deuterated forms at albumin binding sites .
  • Integrate density functional theory (DFT) to quantify isotopic effects on hydrogen-bonding networks .
  • Validate models with surface plasmon resonance (SPR) data to correlate simulation predictions with experimental dissociation constants (KD) .

Q. What ethical and methodological safeguards are essential when using this compound in human clinical trials?

Methodological Answer:

  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design, ensuring deuterium’s safety profile is pre-established in Phase I .
  • Implement blinded radiometric assays to prevent bias in pharmacokinetic data interpretation .
  • Include isotopic carryover controls in urine/blood samples to distinguish endogenous vs. administered deuterium .

Methodological Resources

  • Data Analysis : Use mixed-effects models to handle nested variability in isotopic studies .
  • Conflict Resolution : Apply PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables causing data contradictions .
  • Reproducibility : Follow Beilstein Journal guidelines for documenting synthesis protocols and spectral data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.